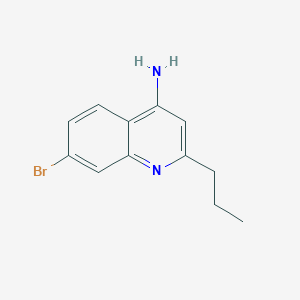
7-Bromo-2-propylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-bromo-2-propylquinoline is a quinoline derivative with the molecular formula C12H13BrN2 and a molecular weight of 265.15 . Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications . The presence of an amino group at the 4th position and a bromine atom at the 7th position, along with a propyl group at the 2nd position, makes this compound unique and potentially useful in medicinal chemistry.
Preparation Methods
The synthesis of 4-Amino-7-bromo-2-propylquinoline can be achieved through several methods. One common approach involves the reaction of 4-aminoquinoline with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Amino-7-bromo-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols or amines under suitable conditions. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles.
Scientific Research Applications
4-Amino-7-bromo-2-propylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromo-2-propylquinoline involves its interaction with specific molecular targets. The amino group at the 4th position can form hydrogen bonds with biological molecules, while the bromine atom at the 7th position can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The propyl group at the 2nd position can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
4-Amino-7-bromo-2-propylquinoline can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Lacks the bromine and propyl groups, making it less lipophilic and potentially less active in certain biological assays.
7-Bromoquinoline: Lacks the amino and propyl groups, which may reduce its ability to form hydrogen bonds and interact with biological targets.
2-Propylquinoline: Lacks the amino and bromine groups, affecting its overall reactivity and biological activity. The unique combination of the amino, bromine, and propyl groups in 4-Amino-7-bromo-2-propylquinoline contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1189106-34-0 |
|---|---|
Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
7-bromo-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI Key |
VDRIZYQDFZWVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















